

reactivity of the aldehyde group in 3,5-Dichlorosalicylaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichlorosalicylaldehyde

Cat. No.: B181256

[Get Quote](#)

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in **3,5-Dichlorosalicylaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorosalicylaldehyde is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its chemical behavior is dominated by the interplay between the hydroxyl and aldehyde functionalities, further modulated by the strong electron-withdrawing effects of the two chlorine atoms on the benzene ring. This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in **3,5-Dichlorosalicylaldehyde**, focusing on its participation in key organic transformations. The electronic effects of the chloro substituents enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This document details the mechanisms, presents quantitative data, and provides experimental protocols for its most important reactions, including Schiff base formation, Knoevenagel condensation, reduction to the corresponding alcohol, and Wittig olefination. The biological significance of the resulting derivatives, particularly as enzyme inhibitors and antimicrobial agents, is also discussed.

Introduction: Structure and Electronic Effects

3,5-Dichlorosalicylaldehyde, with the chemical formula $C_7H_4Cl_2O_2$, is a pale yellow crystalline solid.^[1] Its structure is characterized by a benzaldehyde core substituted with a hydroxyl group

at position 2 and two chlorine atoms at positions 3 and 5.

The reactivity of the aldehyde group is significantly influenced by the electronic properties of the other substituents on the aromatic ring. The two chlorine atoms are strongly electron-withdrawing via the inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the carbonyl carbon of the aldehyde group. This heightened electrophilicity makes the aldehyde group in **3,5-Dichlorosalicylaldehyde** particularly reactive towards nucleophiles compared to unsubstituted salicylaldehyde.^{[2][3]} Furthermore, theoretical calculations suggest that the two chlorine substituents increase the acidity of the phenolic hydroxyl group and decrease the basicity of the carbonyl oxygen.^[4] An intramolecular hydrogen bond exists between the phenolic proton and the carbonyl oxygen, which influences the molecule's conformation.^{[4][5]}

Physicochemical and Crystallographic Data

A summary of the key physical and crystallographic properties of **3,5-Dichlorosalicylaldehyde** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	90-60-8	[6][7]
Molecular Formula	C ₇ H ₄ Cl ₂ O ₂	[6]
Molecular Weight	191.01 g/mol	[7]
Appearance	Pale yellow crystalline powder	[1]
Melting Point	95-97 °C	
Crystal System	Monoclinic	[4][8]
Space Group	P2 ₁ /c	[5]
O-H···O Bond Distance	2.628 (3) Å	[4]

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the formyl group dictates its reactivity, making it a valuable precursor for a variety of derivatives. The most significant reactions include condensations with

nitrogen nucleophiles (Schiff Base Formation) and active methylene compounds (Knoevenagel Condensation), reduction to a primary alcohol, and olefination reactions like the Wittig reaction.

Schiff Base Formation

The reaction of the aldehyde group with primary amines is a cornerstone of its chemistry, yielding imines, commonly known as Schiff bases.^[9] This condensation reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by acid-catalyzed dehydration to form the C=N double bond.^[10] **3,5-Dichlorosalicylaldehyde** readily undergoes this reaction with a wide range of aliphatic and aromatic amines.^[11] The resulting Schiff base ligands are excellent chelating agents for metal ions, and their metal complexes have shown significant biological activities, including antimicrobial and enzyme inhibitory properties.^{[11][12]}

Caption: General mechanism for Schiff base formation.

The Schiff base derivatives of **3,5-Dichlorosalicylaldehyde** are potent enzyme inhibitors. Table 2 summarizes the inhibitory concentration (IC₅₀) values for several metal complexes against jack bean urease.

Complex Derived From	Metal Ion	IC ₅₀ (μM)	Reference(s)
3,5-Dichlorosalicylaldehyde	Cu(II)	1.51 - 3.52	[13]
3,5-Dibromosalicylaldehyde	Cu(II)	1.51 - 3.52	[13]
Acetohydroxamic acid (Control)	-	62.52	[13]

This protocol describes the synthesis of a Schiff base from **3,5-dichlorosalicylaldehyde** and 2-amino-4-chlorobenzoic acid.

- Reactant Preparation: Dissolve **3,5-dichlorosalicylaldehyde** (0.01 mol) and 2-amino-4-chlorobenzoic acid (0.01 mol) in ethanol.
- Reaction: Combine the ethanolic solutions.
- Reflux: Heat the resulting mixture to reflux for 2-3 hours at 70-80 °C.
- Cooling and Precipitation: Cool the solution to 0 °C. The Schiff base product will precipitate out of the solution.
- Isolation: Collect the product by filtration.
- Washing and Drying: Wash the collected solid several times with cold ethanol and dry it in a vacuum desiccator.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonic esters, malononitrile) to an aldehyde, followed by dehydration. [14][15] The reaction is typically catalyzed by a weak base like piperidine or an ammonium salt. [14] The electron-withdrawing nature of the substituents in **3,5-Dichlorosalicylaldehyde** facilitates this reaction, leading to the formation of α,β -unsaturated products, which are important intermediates in the synthesis of coumarins and other heterocyclic compounds. A related compound, 3,5-diiodosalicylaldehyde, is known to undergo condensation with various active methylene compounds to form coumarin derivatives, suggesting a similar reactivity for the dichloro analogue.[16]

Caption: Knoevenagel condensation of **3,5-Dichlorosalicylaldehyde**.

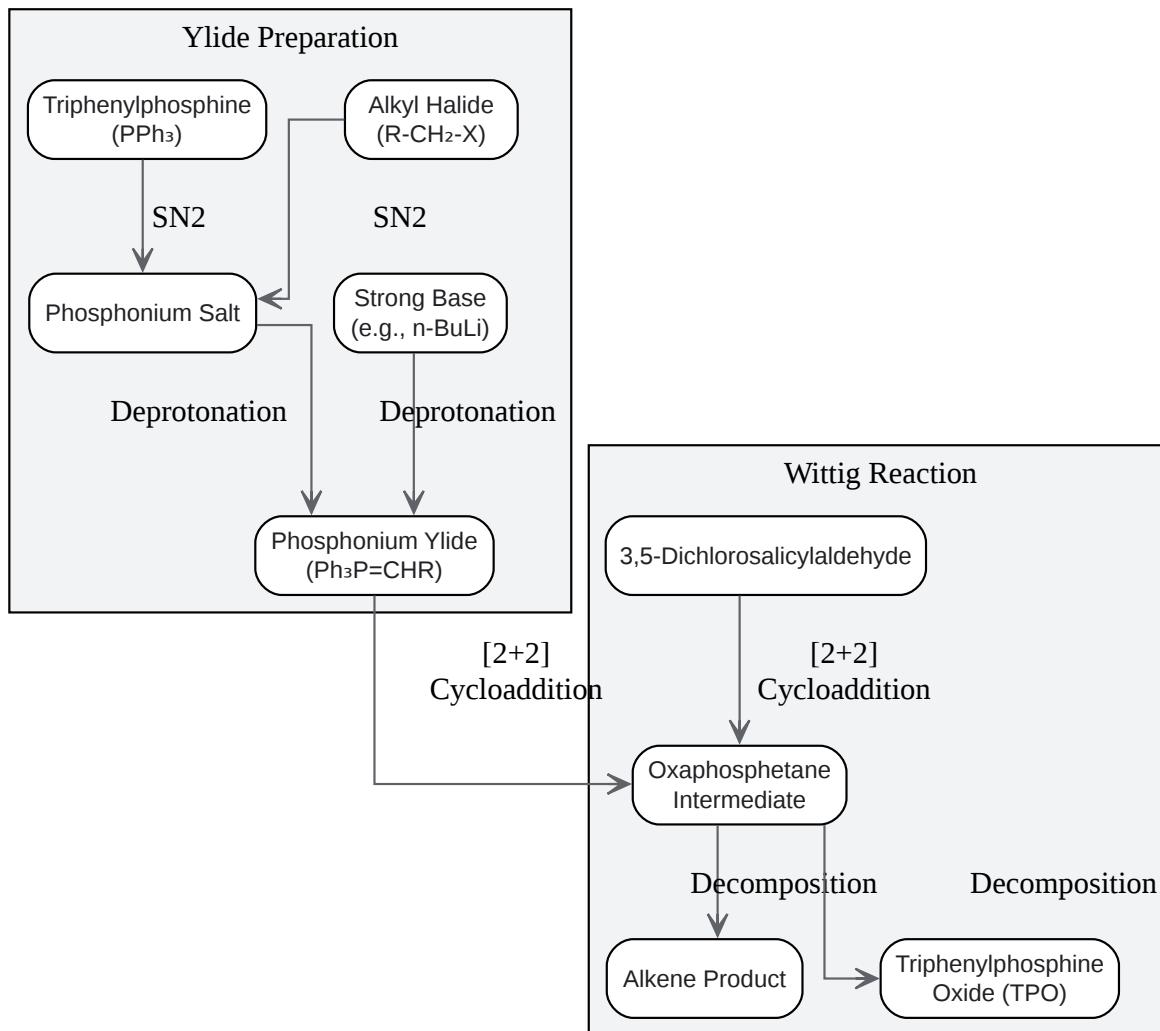
This is a general procedure adapted from a similar reaction with benzaldehyde.[14]

- Reactant Preparation: To a solution of an active methylene compound (e.g., acetylacetone, 5.0 mmol) and **3,5-Dichlorosalicylaldehyde** (5.0 mmol) in methanol (10.0 mL), add a catalytic amount of piperidine (0.5 mmol).
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Isolation: Upon completion, the product may precipitate. If not, the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reduction to Alcohol

The aldehyde group can be readily reduced to a primary alcohol, yielding 3,5-dichloro-2-hydroxybenzyl alcohol.^[17] This transformation is typically achieved using mild reducing agents such as sodium borohydride (NaBH_4) or through catalytic hydrogenation.


Caption: Reduction of **3,5-Dichlorosalicylaldehyde**.

This protocol is adapted from the reduction of 3,5-dimethoxybenzaldehyde.^[18]

- Dissolution: Dissolve **3,5-Dichlorosalicylaldehyde** (1.0 eq) in a suitable solvent like methanol or ethanol.
- Cooling: Cool the solution in an ice bath to 0 °C with stirring.
- Addition of NaBH_4 : Slowly add sodium borohydride (1.0-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor progress by TLC.
- Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH_4 .
- Extraction: Extract the product into an organic solvent such as ethyl acetate.
- Drying and Isolation: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude alcohol.
- Purification: If necessary, purify the product by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction provides an efficient method for converting aldehydes into alkenes.^[19] The reaction involves a triphenyl phosphonium ylide (Wittig reagent), which acts as a carbon nucleophile, attacking the aldehyde's carbonyl carbon.^[20] This leads to the formation of a four-membered oxaphosphetane intermediate, which rapidly decomposes to yield the desired alkene and triphenylphosphine oxide.^[21] This reaction allows for the extension of the carbon chain at the former aldehyde position, opening pathways to a variety of vinyl-substituted dichlorophenol derivatives.

[Click to download full resolution via product page](#)

Caption: Workflow for the Wittig Reaction.

This protocol is a general method that can be adapted for **3,5-Dichlorosalicylaldehyde**.

- Suspension: In a test tube, add freshly ground triphenylphosphine (1.4 equiv.) to a saturated aqueous solution of sodium bicarbonate (e.g., 5 mL). Stir the suspension for 1 minute.
- Addition of Reactants: To the suspension, add the appropriate alkyl halide (1.6 equiv.) followed by **3,5-Dichlorosalicylaldehyde** (1.0 equiv.).
- Reaction: Stir the mixture vigorously at room temperature for 1-2 hours.
- Quenching and Extraction: Quench the reaction with dilute acid (e.g., 1.0 M H_2SO_4). Extract the mixture with diethyl ether (3 x 5 mL).
- Drying and Concentration: Combine the organic extracts, dry with anhydrous magnesium sulfate, and concentrate using a rotary evaporator.
- Purification: Purify the crude product containing the alkene and triphenylphosphine oxide by column chromatography on silica gel.

Conclusion

The aldehyde group of **3,5-Dichlorosalicylaldehyde** is a highly reactive functional group, whose electrophilicity is enhanced by the presence of two electron-withdrawing chlorine atoms. This inherent reactivity makes it a valuable starting material for a wide array of chemical transformations. Its facile conversion into Schiff bases has been extensively exploited in the development of coordination complexes with potent biological activities, particularly as enzyme inhibitors. Furthermore, its participation in Knoevenagel condensations, reductions, and Wittig reactions provides synthetic routes to a diverse range of functionalized aromatic compounds. The protocols and data summarized in this guide underscore the synthetic utility of **3,5-Dichlorosalicylaldehyde** and provide a foundation for its further application in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-DICHLOROSALICYLALDEHYDE | 90-60-8 [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. 3,5-Dichlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 3,5-Dichloro-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. wjpsonline.com [wjpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 15. purechemistry.org [purechemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. prepchem.com [prepchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Wittig reaction - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Wittig Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [reactivity of the aldehyde group in 3,5-Dichlorosalicylaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181256#reactivity-of-the-aldehyde-group-in-3-5-dichlorosalicylaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com